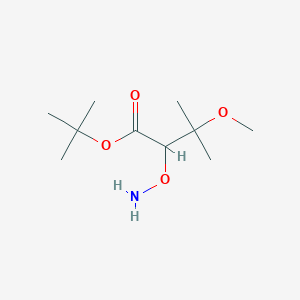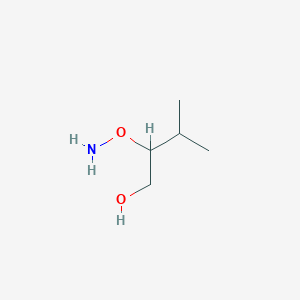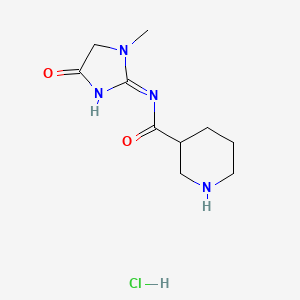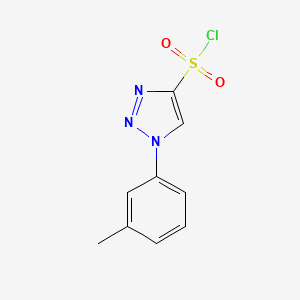![molecular formula C9H13ClFNS B13232379 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B13232379.png)
2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12FNS·HCl It is known for its unique structure, which includes a fluorophenyl group, a sulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and thiourea.
Formation of Intermediate: The reaction between 2-fluorobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide leads to the formation of 2-{[(2-fluorophenyl)methyl]sulfanyl}ethan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
- 2-{[(2-Bromophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
- 2-{[(2-Methylphenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
Uniqueness
2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C9H13ClFNS |
|---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNS.ClH/c10-9-4-2-1-3-8(9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |
InChI Key |
XYBKUEWYYHGCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13232300.png)

![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B13232311.png)


![4-Bromo-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13232331.png)


![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)

![4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13232372.png)
![5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13232373.png)
![6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13232380.png)
